molecular formula C33H29N3O4 B8052060 N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide CAS No. 132336-34-6

N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide

Cat. No.: B8052060
CAS No.: 132336-34-6
M. Wt: 531.6 g/mol
InChI Key: RXVAJQFYCDDYKZ-LJAQVGFWSA-N
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Description

N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide is a synthetic organic compound with intriguing properties due to its complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide involves several steps:

  • Formation of 2-hydroxy-3-(triphenylmethoxy)propyl precursor: This intermediate is typically synthesized through the reaction of an appropriate 2-hydroxy-3-chloropropyl compound with triphenylmethanol under basic conditions.

  • Formation of the pyrimidinyl core: This part of the molecule is synthesized via cyclization reactions involving various amine and carbonyl-containing reagents.

  • Coupling of the pyrimidinyl core with the benzamide group: This final step involves coupling reactions facilitated by catalytic or stoichiometric reagents that promote the formation of the final amide bond.

Industrial Production Methods: Industrial production may utilize optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. This often involves automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide can undergo several types of chemical reactions:

  • Oxidation: Potential conversion of hydroxy groups to corresponding carbonyl functionalities.

  • Reduction: Reduction of the oxo group to a hydroxy group.

  • Substitution: Electrophilic or nucleophilic substitution reactions at the benzamide moiety or pyrimidinyl core.

Common Reagents and Conditions:
  • Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Conditions involving bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA) depending on the substituent being introduced.

Major Products:
  • Oxidation products: Carbonyl-containing derivatives.

  • Reduction products: Hydroxy-containing derivatives.

  • Substitution products: Compounds with modified functional groups on the benzamide or pyrimidinyl moieties.

Scientific Research Applications

Chemistry: In chemistry, N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Biologically, it is studied for its potential interactions with enzymes and receptors, making it a candidate for drug development and molecular biology research.

Medicine: In medicine, this compound is explored for its potential therapeutic effects, particularly in fields like oncology, where similar structures have shown promise in inhibiting certain cancer cell lines.

Industry: Industrially, it may be used in the development of novel materials or as a chemical intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. The pathways involved can vary, but they generally include:

  • Enzyme inhibition: Blocking the activity of enzymes critical for disease progression.

  • Receptor modulation: Altering receptor function to achieve therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: Compounds with structural similarities include:

  • N-[1,2-Dihydro-1-[(2S)-2-hydroxypropyl]-2-oxo-4-pyrimidinyl]benzamide: Lacks the triphenylmethoxy group.

  • N-[1,2-Dihydro-1-[(2R)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide: Has a different stereochemistry at the hydroxypropyl group.

Properties

IUPAC Name

N-[1-[(2S)-2-hydroxy-3-trityloxypropyl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O4/c37-29(23-36-22-21-30(35-32(36)39)34-31(38)25-13-5-1-6-14-25)24-40-33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,29,37H,23-24H2,(H,34,35,38,39)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVAJQFYCDDYKZ-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121530
Record name N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132336-34-6
Record name N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132336-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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